5-Bromobenzo[c]thiophene CAS number and properties
5-Bromobenzo[c]thiophene CAS number and properties
An In-Depth Technical Guide to 5-Bromobenzo[c]thiophene
This guide provides a comprehensive technical overview of 5-Bromobenzo[c]thiophene, a heterocyclic building block of significant interest in materials science and medicinal chemistry. We will delve into its core properties, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Identity and Physicochemical Properties
5-Bromobenzo[c]thiophene is a brominated derivative of benzo[c]thiophene, an isomer of the more common benzo[b]thiophene. This structural distinction, while subtle, imparts unique electronic properties and reactivity patterns that make it a valuable scaffold in specialized research.[1] The primary identifier for this compound is its CAS number.
The key physicochemical properties are summarized in the table below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrS | [2][3] |
| Molecular Weight | 213.09 g/mol | [2][3] |
| Melting Point | 46°C | [3] |
| Boiling Point | 284.7°C (at 760 mmHg) | [3] |
| Appearance | Solid (form may vary) | |
| Storage | 2-8°C, dry, sealed, away from light | [3] |
The Benzo[c]thiophene Scaffold: Synthesis and Character
The benzo[c]thiophene core is less stable and more reactive than its benzo[b] isomer, a characteristic that stems from its electronic structure. This reactivity makes it a fascinating substrate for creating novel functional molecules.[1]
General Synthetic Strategies
The synthesis of the benzo[c]thiophene core, which is the precursor to its brominated analogue, typically follows several established pathways. The choice of method is often dictated by the desired substitution pattern on the final molecule. A common and effective laboratory-scale method involves the thionation of a 1,2-diacylbenzene precursor using a sulfurating agent like Phosphorus Pentasulfide (P₄S₁₀) or Lawesson's Reagent.[1][4]
Protocol: Synthesis of a 1,3-Disubstituted Benzo[c]thiophene Core
This protocol is a generalized procedure based on established methods for synthesizing the core ring system.[4]
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Reaction Setup : In a dry, inert atmosphere (e.g., under Nitrogen or Argon), dissolve the 1,2-diaroylbenzene precursor (1 equivalent) in a dry, aprotic solvent such as acetonitrile or toluene.
-
Reagent Addition : Add Phosphorus Pentasulfide (P₄S₁₀) (approx. 3 equivalents) and a mild base like Sodium Bicarbonate (NaHCO₃) (approx. 12 equivalents) to the solution. The base helps to neutralize acidic byproducts.[4]
-
Reaction Execution : Stir the mixture vigorously at a controlled temperature (e.g., 30°C) for several hours (typically 4 hours).[4] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up : Upon completion, carefully quench the reaction by adding water. This will cause gas evolution.
-
Isolation : Filter the resulting precipitate and wash thoroughly.
-
Purification : Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/chloroform) to yield the pure 1,3-disubstituted benzo[c]thiophene.[4]
The subsequent bromination to achieve the 5-bromo substitution would involve standard electrophilic aromatic substitution techniques, carefully controlled to favor substitution on the benzene ring rather than the more reactive thiophene moiety.
Caption: Generalized workflow for benzo[c]thiophene core synthesis.
Chemical Reactivity: The Bromine as a Functional Handle
The true synthetic value of 5-Bromobenzo[c]thiophene lies in the reactivity of the bromine atom. Positioned on the benzene ring, it serves as a versatile functional handle for a wide array of palladium-catalyzed cross-coupling reactions.[1] This allows for the precise and efficient introduction of new carbon-carbon and carbon-heteroatom bonds, making it an invaluable building block for constructing more complex molecular architectures.
Common transformations include:
-
Suzuki Coupling : Reaction with boronic acids or esters to form C-C bonds.
-
Stille Coupling : Reaction with organostannanes.
-
Heck Coupling : Reaction with alkenes.
-
Buchwald-Hartwig Amination : Formation of C-N bonds.
These reactions are cornerstones of modern organic synthesis, enabling the modular assembly of complex molecules for drug discovery and materials science.[5]
Caption: Reactivity of 5-Bromobenzo[c]thiophene in cross-coupling.
Applications in Research and Development
The unique electronic properties of the benzo[c]thiophene scaffold, combined with the synthetic versatility of the bromo-substituent, position this molecule as a key intermediate in several high-value R&D areas.
Materials Science: Organic Electronics
The benzo[c]thiophene ring system is a compelling structural motif for functional organic materials.[1] Its electron-rich nature is exploited in the field of organic electronics.
-
Conducting Polymers : The most significant application of benzo[c]thiophenes is in the synthesis of conducting polymers.[4] The electrochemical oxidation of the core leads to poly(benzo[c]thiophene), a material that is both electrically conducting and optically transparent in its oxidized state—a rare and valuable combination. This is due to a low HOMO-LUMO bandgap of approximately 1.0 eV.[4]
-
Organic Light Emitting Diodes (OLEDs) : Benzo[c]thiophene derivatives are promising candidates for hole-transporting materials in OLEDs due to their favorable HOMO energy levels.[1]
-
Organic Solar Cells (OSCs) : When incorporated into "push-pull" molecular systems, the benzo[c]thiophene unit can be used to create materials with potential applications in organic photovoltaics.[1] The ability to functionalize the 5-position via cross-coupling allows for fine-tuning of the electronic properties to optimize device performance.[6]
Drug Discovery and Medicinal Chemistry
Thiophene-containing scaffolds are considered "privileged pharmacophores" in medicinal chemistry, appearing in numerous FDA-approved drugs.[7] While benzo[c]thiophene itself is less common than other thiophene derivatives, its unique structure makes it a valuable building block for creating novel chemical entities. It serves as a key intermediate in the synthesis of complex molecules with potential therapeutic properties in pharmaceuticals and agrochemicals.[3] The bromo-substituent allows for its incorporation into larger molecules through reliable coupling chemistry, enabling the exploration of new chemical space in drug discovery programs.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 5-Bromobenzo[c]thiophene is essential. Users should always consult the specific Safety Data Sheet (SDS) provided by their supplier before use.
-
Storage : The compound should be stored in a cool, dry place, specifically between 2-8°C.[3] It should be kept in a tightly sealed container and protected from light to prevent degradation.[3]
-
Handling : Work in a well-ventilated area, preferably a fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Stability : The benzo[c]thiophene ring system is known to be sensitive to oxidation, especially in the presence of light and air.[4] Proper storage is critical to maintaining its integrity.
Conclusion
5-Bromobenzo[c]thiophene (CAS: 133150-64-8) is a specialized but highly valuable chemical intermediate. Its defining feature is the synthetically versatile bromine atom, which, when combined with the unique electronic properties of the benzo[c]thiophene core, provides a powerful platform for innovation. For researchers in materials science, it is a key precursor to transparent conducting polymers and components for OLEDs and OSCs. For medicinal chemists, it is a versatile building block for constructing novel and complex molecular scaffolds. A thorough understanding of its properties, synthesis, and reactivity is crucial for unlocking its full potential in advanced applications.
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![Benzo[c]thiophene Structure](https://i.imgur.com/8a1z42d.png)
![5-Bromobenzo[c]thiophene Structure](https://i.imgur.com/8x2g7yZ.png)
